Cas no 2580240-92-0 (3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid)

3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid 化学的及び物理的性質
名前と識別子
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- EN300-27724042
- 2580240-92-0
- 3-{[(benzyloxy)carbonyl]amino}-2-bromobenzoic acid
- 3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid
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- インチ: 1S/C15H12BrNO4/c16-13-11(14(18)19)7-4-8-12(13)17-15(20)21-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,20)(H,18,19)
- InChIKey: KBGBJVZNPJKTER-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=O)O)=CC=CC=1NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 348.99497g/mol
- どういたいしつりょう: 348.99497g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724042-0.1g |
3-{[(benzyloxy)carbonyl]amino}-2-bromobenzoic acid |
2580240-92-0 | 95.0% | 0.1g |
$476.0 | 2025-03-20 | |
Enamine | EN300-27724042-0.05g |
3-{[(benzyloxy)carbonyl]amino}-2-bromobenzoic acid |
2580240-92-0 | 95.0% | 0.05g |
$455.0 | 2025-03-20 | |
Enamine | EN300-27724042-0.5g |
3-{[(benzyloxy)carbonyl]amino}-2-bromobenzoic acid |
2580240-92-0 | 95.0% | 0.5g |
$520.0 | 2025-03-20 | |
Enamine | EN300-27724042-5g |
3-{[(benzyloxy)carbonyl]amino}-2-bromobenzoic acid |
2580240-92-0 | 5g |
$1572.0 | 2023-09-10 | ||
Enamine | EN300-27724042-5.0g |
3-{[(benzyloxy)carbonyl]amino}-2-bromobenzoic acid |
2580240-92-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-20 | |
Enamine | EN300-27724042-1g |
3-{[(benzyloxy)carbonyl]amino}-2-bromobenzoic acid |
2580240-92-0 | 1g |
$541.0 | 2023-09-10 | ||
Enamine | EN300-27724042-0.25g |
3-{[(benzyloxy)carbonyl]amino}-2-bromobenzoic acid |
2580240-92-0 | 95.0% | 0.25g |
$498.0 | 2025-03-20 | |
Enamine | EN300-27724042-1.0g |
3-{[(benzyloxy)carbonyl]amino}-2-bromobenzoic acid |
2580240-92-0 | 95.0% | 1.0g |
$541.0 | 2025-03-20 | |
Enamine | EN300-27724042-2.5g |
3-{[(benzyloxy)carbonyl]amino}-2-bromobenzoic acid |
2580240-92-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-20 | |
Enamine | EN300-27724042-10.0g |
3-{[(benzyloxy)carbonyl]amino}-2-bromobenzoic acid |
2580240-92-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-20 |
3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
3-{(benzyloxy)carbonylamino}-2-bromobenzoic acidに関する追加情報
Comprehensive Overview of 3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid (CAS No. 2580240-92-0)
3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid (CAS No. 2580240-92-0) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This brominated benzoic acid derivative features a benzyloxycarbonyl (Cbz) protecting group, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The compound's unique structure, combining a bromine substituent and carboxylic acid functionality, enables diverse applications in drug discovery and material science.
The growing interest in 3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid aligns with current trends in targeted drug delivery and small molecule therapeutics. Researchers frequently search for information about its synthetic pathways, solubility properties, and reactivity patterns, particularly in relation to Suzuki-Miyaura cross-coupling reactions which are crucial for creating complex pharmaceutical compounds. The presence of both electron-withdrawing (bromine) and electron-donating (Cbz group) moieties makes this compound particularly interesting for studying electronic effects in aromatic systems.
From a structural perspective, the compound's molecular weight of 350.15 g/mol and its crystalline form at room temperature make it suitable for X-ray crystallography studies. Many researchers investigating structure-activity relationships (SAR) in drug design find this compound valuable due to its well-defined molecular geometry. The ortho-positioned bromine atom creates interesting steric effects that influence the compound's reactivity profile and intermolecular interactions.
In the context of green chemistry advancements, scientists are exploring more sustainable methods for synthesizing 3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid. Recent publications have focused on catalyst optimization and solvent selection to improve the atom economy of its production. The compound's storage stability and handling requirements are also frequent topics of discussion in research forums, especially regarding its moisture sensitivity and optimal storage conditions.
The pharmaceutical industry values 2580240-92-0 as a building block for protease inhibitors and kinase modulators. Its Cbz-protected amine group allows for selective deprotection during multi-step syntheses, while the bromine atom serves as an excellent handle for palladium-catalyzed couplings. These features make it particularly relevant in the development of anticancer agents and anti-inflammatory drugs, addressing current healthcare challenges.
Analytical chemists working with 3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid often discuss its chromatographic behavior and spectroscopic characteristics. The compound shows distinctive NMR signals due to its aromatic protons and benzylic methylene group, while its mass spectrum typically displays clear molecular ion peaks. These properties facilitate purity assessment and structural confirmation during quality control processes.
Recent patent literature reveals increasing applications of CAS 2580240-92-0 in bioconjugation chemistry and prodrug design. The compound's carboxylic acid group enables ester formation or amide coupling, while the bromine atom allows for cross-coupling transformations. This dual functionality addresses the growing demand for multifunctional intermediates in modern drug development pipelines.
For researchers investigating structure-property relationships, this compound serves as an excellent model system. The interplay between its hydrogen bonding capacity (from both the carboxylic acid and carbamate groups) and lipophilic character (from the benzyl moiety) creates interesting physicochemical properties worth studying. These characteristics are particularly relevant for bioavailability optimization in drug candidates.
The synthesis of 3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid typically involves bromination of anthranilic acid derivatives followed by Cbz protection and oxidation steps. Process chemists continue to refine these procedures to enhance yield efficiency and purity levels. Recent advancements in flow chemistry have shown promise for scaling up production while maintaining reaction control and safety standards.
In material science applications, derivatives of 2580240-92-0 have shown potential in creating functionalized polymers and coordination complexes. The compound's ability to serve as both a hydrogen bond donor and acceptor makes it valuable for designing molecular networks with specific supramolecular architectures. These applications align with current interests in smart materials and molecular electronics.
Quality control protocols for 3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid emphasize HPLC purity analysis and residual solvent testing. The compound's melting point range (typically 145-148°C) serves as an important identity marker, while elemental analysis confirms its stoichiometric composition. These rigorous standards ensure reliable performance in downstream applications.
As research into personalized medicine advances, compounds like 2580240-92-0 gain importance for creating target-specific therapeutics. Its structural features enable the development of tunable drug candidates that can be optimized for specific biological targets. This aligns with current trends toward precision medicine and patient-specific treatment regimens.
The environmental fate of 3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid has become a subject of increasing scrutiny. Recent studies focus on its biodegradation pathways and ecotoxicological profile, reflecting the pharmaceutical industry's commitment to sustainable practices. Understanding these aspects helps in designing greener synthetic routes and waste management strategies for pharmaceutical intermediates.
In conclusion, 3-{(benzyloxy)carbonylamino}-2-bromobenzoic acid (CAS No. 2580240-92-0) represents a versatile and valuable compound in modern chemical research. Its unique combination of functional groups and reactivity patterns makes it indispensable for pharmaceutical development, material science, and basic research. As synthetic methodologies advance and analytical techniques improve, the applications of this compound continue to expand, addressing current scientific challenges and contributing to innovation across multiple disciplines.
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